molecular formula C10H21ClN2O B8226214 N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride

Cat. No.: B8226214
M. Wt: 220.74 g/mol
InChI Key: YBJGZTGOLREXOZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride (CAS: Not explicitly provided; referred to as Compound A hereafter) is a piperidine-derived acetamide featuring an ethyl group and a piperidin-4-ylmethyl substituent on the acetamide nitrogen. Its molecular formula is C11H22ClN2O (inferred from ), with a molecular weight of approximately 234.76 g/mol (calculated). The compound is synthesized via nucleophilic substitution reactions, as demonstrated in , where it reacts with chloropyrimidines in dimethylformamide (DMF) using sodium carbonate as a base, yielding products in 67–71% after silica gel chromatography .

Properties

IUPAC Name

N-ethyl-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(9(2)13)8-10-4-6-11-7-5-10;/h10-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGZTGOLREXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNCC1)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride typically involves the reaction of piperidine derivatives with ethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is studied for its potential therapeutic applications. It serves as an intermediate in drug development, particularly in the design of compounds targeting various biological pathways.

The compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : Investigated for its potential as a ligand in receptor binding studies.
  • Antiviral Properties : Research indicates possible antiviral effects, particularly against viral infections.

Pharmacological Studies

This compound has been evaluated for its pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study 1: Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit significant antiviral activity. A study demonstrated that certain piperidine derivatives could effectively inhibit viral entry mechanisms, showcasing their potential as therapeutic agents against viral infections.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can reduce tumor cell viability significantly. For example, treatment with this compound resulted in a substantial decrease in tumor volume in mouse models (p < 0.001), indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 550370-51-9):

    • Molecular Formula : C8H17ClN2O (MW: 192.69 g/mol).
    • Key Differences : Replaces the ethyl and piperidinylmethyl groups with a methyl group directly on the piperidine ring.
    • Safety Profile : Exhibits hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride (CID: 24690049): Molecular Formula: C11H22N2O (MW: 234.76 g/mol). Key Differences: Incorporates an isopropyl group on the acetamide nitrogen and a methyl group on the piperidine.

Piperidine Ring Modifications

  • N-(4-Methylpiperidin-4-yl)acetamide hydrochloride (CID: 19694931):

    • Molecular Formula : C8H16N2O (MW: 172.23 g/mol).
    • Key Differences : Features a methyl group at the 4-position of the piperidine ring instead of a methylene-linked acetamide.
    • Synthesis : Prepared via similar sulfonylation or alkylation routes (analogous to ) but lacks the ethyl-piperidinylmethyl chain .
  • N-Ethyl-N-(piperidin-4-ylmethyl)cyclohexanamine dihydrochloride (CAS: 1220016-95-4):

    • Molecular Formula : C14H30Cl2N2 (MW: 297.31 g/mol).
    • Key Differences : Replaces the acetamide with a cyclohexanamine moiety, increasing steric bulk and basicity.
    • Applications : Likely used in neurological or receptor-targeting studies due to the cyclohexyl group .

Functional Group Replacements

  • 2-(Piperidin-4-yl)acetamide Derivatives (, Compounds 6b–6d):

    • Examples : 6b (isopropylsulfonyl), 6c (fluoro-substituted annulenyl), 6d (chloro-substituted annulenyl).
    • Key Differences : Sulfonyl and annulenyl groups enhance solubility and target affinity, particularly for soluble epoxide hydrolase (sEH) inhibition.
    • Yields : 51–60% via sulfonylation and column chromatography, lower than Compound A’s 67–71% .
  • N-Ethyl-N-(4-pyridinylmethyl)-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetamide hydrochloride (EP 2 586 780 A1):

    • Key Differences : Replaces piperidine with a pyridinylmethyl group and adds an aromatic imidazopyridine system.
    • Applications : Designed for enhanced binding to CNS targets due to aromatic stacking interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Applications
Compound A (Target) C11H22ClN2O 234.76 Ethyl, piperidinylmethyl 67–71 Intermediate in pyrimidine synthesis
N-Methyl analog (CAS: 550370-51-9) C8H17ClN2O 192.69 Methyl, piperidinyl N/A Neurological research
6b () C25H34N2O3S 442.62 Isopropylsulfonyl, annulenyl 60 sEH inhibition
N-(4-Methylpiperidin-4-yl)acetamide C8H16N2O 172.23 Methyl on piperidine N/A Structural studies

Biological Activity

N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an ethyl group, and an acetamide moiety. Its chemical structure can be represented as follows:

C10H20N2O CID 15227519 \text{C}_{10}\text{H}_{20}\text{N}_2\text{O}\quad \text{ CID 15227519 }

This structure contributes to its unique biological properties, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, which can lead to various pharmacological effects. The exact pathways and targets depend on the context of its use, but it has shown promise in the following areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential interactions with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Pseudomonas aeruginosa>100 mg/mL

These findings suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria .

Opioid Receptor Interaction

In studies focused on opioid receptor interactions, this compound has been assessed for its binding affinities at μ and δ opioid receptors. The results indicated moderate binding affinities, which could translate into analgesic effects:

Compound Binding Affinity (nM) Receptor Type
Compound A580μ Opioid
Compound B460μ Opioid
Compound C190μ Opioid

The data suggest that modifications to the piperidine structure can enhance binding affinity and selectivity towards opioid receptors .

Case Studies and Research Findings

  • Antibacterial Activity : A comprehensive study evaluated various alkaloids, including derivatives similar to this compound. Results indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific emphasis on structural modifications enhancing activity .
  • Opioid Receptor Studies : Research involving novel analogs based on the piperidine scaffold demonstrated that substitutions at specific positions significantly affect binding affinities at opioid receptors. This highlights the potential for developing new analgesics based on this compound .
  • Pharmacological Characterization : Another study characterized related compounds as selective serotonin receptor antagonists, providing insights into their broader pharmacological profiles and potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing N-ethyl-N-(piperidin-4-ylmethyl)acetamide hydrochloride?

Methodological Answer: The compound can be synthesized via a multi-step process involving nucleophilic substitution and amidation. For example:

  • Step 1 : React piperidin-4-ylmethanol with ethylamine to form N-ethylpiperidin-4-ylmethylamine.
  • Step 2 : Acetylate the amine intermediate using acetyl chloride in anhydrous conditions.
  • Step 3 : Purify the product via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Step 4 : Hydrochloride salt formation using HCl gas in diethyl ether. Key analytical techniques include NMR (¹H/¹³C) and LC-MS to confirm purity and structure .

Q. How should researchers handle hygroscopicity and stability challenges during storage?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel should be included. Stability studies (TGA/DSC) indicate no decomposition under these conditions for ≥5 years. Avoid aqueous environments to prevent hydrolysis of the acetamide group .

Q. What spectroscopic techniques are recommended for structural elucidation?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : To confirm the ethyl, piperidine, and acetamide moieties (e.g., δ ~2.1 ppm for acetyl CH₃).
  • High-resolution MS (HRMS) : For molecular ion verification (e.g., [M+H]+ expected at m/z 243.17).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (N-H stretch for hydrochloride). Cross-validate with computational tools (e.g., PubChem’s InChI key generation) .

Q. How can researchers mitigate interference from impurities in pharmacological assays?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities at 254 nm.
  • Recrystallization : Employ ethanol/water mixtures to remove polar byproducts.
  • Reference standards : Compare retention times with certified impurities (e.g., N-phenyl analogs) .

Q. What are the safety protocols for in vitro handling?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) in a fume hood.
  • Avoid inhalation/contact; wash hands post-handling.
  • In case of exposure, rinse with water for 15 minutes and consult SDS. Toxicity studies indicate no acute carcinogenicity (IARC/NTP/OSHA: unclassified) .

Advanced Research Questions

Q. How to resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer:

  • Control experiments : Verify assay conditions (pH, temperature, solvent DMSO ≤0.1%).
  • Orthogonal assays : Combine radioligand binding (e.g., κ-opioid receptors) with functional assays (cAMP inhibition).
  • Structural analysis : Perform molecular docking using X-ray crystallography data of homologous receptors (e.g., PDB: 6BQG) to validate binding poses .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak® IA column (hexane/isopropanol 85:15) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amidation.
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm .

Q. How to address discrepancies in solubility profiles across solvents?

Methodological Answer:

  • Solubility screening : Use a nephelometer to quantify solubility in DMSO, PBS, and ethanol.
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations for aqueous stability.
  • Molecular dynamics (MD) simulations : Predict solvent interactions using software like GROMACS .

Q. What advanced techniques characterize degradation products under stress conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative agents (H₂O₂).
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed acetamide at m/z 201.12).
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines .

Q. How to design SAR studies for analogs targeting neurological receptors?

Methodological Answer:

  • Core modifications : Replace the piperidine ring with azepane or morpholine; vary the ethyl group to isopropyl.
  • In silico screening : Use Schrödinger’s Glide for docking at serotonin (5-HT₃) or sigma-1 receptors.
  • In vivo validation : Test analogs in rodent models for anxiolytic activity (elevated plus maze) .

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